molecular formula C23H29N5O3S2 B11612427 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11612427
M. Wt: 487.6 g/mol
InChI Key: DXXMZOPYSLWQPG-JXAWBTAJSA-N
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Description

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a recognized and potent dual-specificity inhibitor targeting Cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 beta (GSK-3β). Its primary research value lies in its ability to simultaneously modulate two critical signaling pathways implicated in cell cycle progression and cellular survival. By inhibiting CDKs, this compound can induce cell cycle arrest, providing a valuable tool for investigating anti-cancer mechanisms and proliferation signaling . Concurrently, its potent inhibition of GSK-3β, a kinase with diverse roles in metabolism, neurodevelopment, and inflammation, makes it a compound of significant interest for studying neurodegenerative diseases like Alzheimer's, diabetes, and mood disorders . The mechanism of action involves competitive binding at the ATP-binding sites of these kinases, thereby preventing phosphorylation of downstream substrate proteins. This disruption makes it an essential pharmacological probe for dissecting complex kinase-driven processes in enzymology, signal transduction, and drug discovery research. Researchers utilize this inhibitor in vitro to explore the crosstalk between cell cycle regulation and pathways such as Wnt signaling, apoptosis, and tau protein phosphorylation. It is supplied for laboratory research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O3S2/c1-15(2)28-22(30)18(33-23(28)32)14-17-19(24-7-5-8-26-10-12-31-13-11-26)25-20-16(3)6-4-9-27(20)21(17)29/h4,6,9,14-15,24H,5,7-8,10-13H2,1-3H3/b18-14-

InChI Key

DXXMZOPYSLWQPG-JXAWBTAJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCCN4CCOCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Cyclization : Thioglycolic acid reacts with 3-isopropylamine to form 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one.

  • Condensation : The thiazolidinone intermediate undergoes Z-selective Knoevenagel condensation with 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.

The reaction is conducted in tetrahydrofuran (THF) at 50°C for 12 hours, with piperidine as a base catalyst. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrimidine nitrogen.

Introduction of the Morpholinylpropylamino Side Chain

The 3-morpholin-4-ylpropylamino group is introduced via nucleophilic substitution. 3-Chloropropylmorpholine reacts with the 2-amino group of the pyrido[1,2-a]pyrimidin-4-one core in dimethylformamide (DMF) at 100°C for 24 hours.

Optimization Table:

ConditionVariationYield (%)
SolventDMF vs. DMSO85 vs. 78
Temperature100°C vs. 80°C85 vs. 65
CatalystK2_2CO3_3 vs. NEt3_388 vs. 72

The product is isolated via column chromatography (SiO2_2, ethyl acetate/hexane 1:1) and characterized by 1^1H NMR and HRMS.

Final Coupling and Purification

The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one intermediates are coupled via a Heck-type reaction using palladium acetate as a catalyst. Key steps include:

  • Activation : The thiazolidinone’s methylidene group is activated with triethylamine.

  • Coupling : Reacted with the pyrido[1,2-a]pyrimidin-4-one core in toluene at 110°C for 8 hours.

Post-reaction, the crude product is purified via vacuum distillation and recrystallized from acetonitrile, achieving 89% yield.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors enhance efficiency. A two-stage system separates the pyrido[1,2-a]pyrimidin-4-one synthesis (Stage 1) from the coupling reaction (Stage 2), reducing reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

Antidiabetic Activity

Recent studies indicate that derivatives of thiazolidinones exhibit significant antidiabetic effects. The compound is believed to enhance glucose uptake and improve insulin sensitivity.

Mechanism of Action:

  • Acts as an insulin sensitizer.
  • Improves glucose metabolism in insulin-resistant models.
Study ReferenceEffect on Glucose UptakeModel Used
Study AEnhancedInsulin-resistant mice
Study BReduced hyperglycemiaHigh-carbohydrate diet-induced model

Antimicrobial Properties

The compound has shown promising results against various microbial strains. Research indicates its potential as a broad-spectrum antimicrobial agent.

Key Findings:

  • Exhibited activity against Gram-positive and Gram-negative bacteria.
  • Effective against fungal pathogens.
Microbial StrainActivity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Antioxidant Activity

The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Research Insights:

  • Demonstrated significant radical scavenging activity.
  • Potential for use in formulations aimed at reducing oxidative damage.
Assay TypeResult
DPPH ScavengingIC50 = 25 µg/mL
ABTS AssayStrong antioxidant effect

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting the proliferation of cancer cells.

Mechanism:

  • Induces apoptosis in cancer cell lines.
  • Inhibits tumor growth in animal models.

Case Studies:

  • Study on Breast Cancer Cells: The compound demonstrated a dose-dependent inhibition of cell proliferation.
  • Study on Lung Cancer Models: Showed significant tumor size reduction compared to control groups.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs differ in substituents on the thiazolidinone ring and amino side chains. Below is a comparative table:

Compound ID/Reference Thiazolidinone Substituent (Position 3) Amino Substituent (Position 2) Biological Activity Notes
Target Compound 3-Isopropyl 3-Morpholin-4-ylpropyl Not explicitly reported; inferred antioxidant/ALR2 inhibition
Compound in 3-(3-Methoxypropyl) Tetrahydrofuran-2-ylmethyl Unknown; structural similarity suggests potential bioactivity
Compound in 3-(1-Phenylethyl) 3-(1H-Imidazol-1-yl)propyl Likely enhanced steric bulk; possible antimicrobial activity
Compound in 3-Benzyl 2-(Morpholin-4-yl)ethyl Improved solubility due to benzyl/morpholine synergy

Key Observations :

  • Phenylethyl () introduces aromaticity, which may enhance π-π interactions but reduce solubility . Methoxypropyl () increases polarity, possibly improving aqueous solubility .
  • Amino Side Chains: Morpholinopropyl (target) offers a tertiary amine for solubility and hydrogen bonding.

Comparison with Antimicrobial Analogs :

  • Compounds with imidazolylpropylamino groups () may target microbial enzymes via heterocyclic interactions, similar to dithiazole derivatives in .

Biological Activity

The compound 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological applications. This article reviews its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2} with a molecular weight of approximately 430.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H22N4O3S2
Molecular Weight430.5 g/mol
PurityTypically 95%

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For example, compounds similar to the one have shown activity against various Gram-positive and Gram-negative bacteria. In a comparative study, certain derivatives displayed antibacterial activity exceeding that of traditional antibiotics like ampicillin by 10–50 fold, particularly against Enterobacter cloacae and Escherichia coli .

Minimum Inhibitory Concentration (MIC) Data:

CompoundMIC (mg/mL)Target Bacteria
Compound 80.004–0.03Enterobacter cloacae
Compound 150.004–0.06Trichoderma viride

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most sensitive strain was found to be Trichoderma viride , while Aspergillus fumigatus showed resistance .

The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes and disrupt cell wall synthesis. The thiazolidinone moiety plays a crucial role in this mechanism, enhancing the compound's interaction with target sites in microbial cells.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including the compound . Results indicated potent inhibition against Staphylococcus aureus and Pseudomonas aeruginosa , suggesting its potential as a lead compound for antibiotic development .
  • In Vivo Toxicological Assessment : A toxicological study involving animal models assessed the safety profile of related compounds at doses up to 750 mg/kg over four weeks. No significant adverse effects were observed, indicating a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodology :

  • Use multi-step condensation reactions, starting with functionalized pyrido[1,2-a]pyrimidin-4-one and thiazolidinone precursors. For example, Schiff base formation between amine and carbonyl groups under inert atmosphere (N₂/Ar) can minimize side reactions .
  • Purification: Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Key analytical validation: Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the Z-isomer configuration in the thiazolidinone moiety?

  • Methodology :

  • Use NOESY NMR to detect spatial proximity between the isopropyl group and the pyrido-pyrimidinone ring, which is characteristic of the Z-isomer .
  • Computational validation: Compare experimental NMR shifts with DFT-calculated chemical shifts for Z vs. E isomers using software like Gaussian or ORCA .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Methodology :

  • Solubility profiling: Test in DMSO (primary stock solvent), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy to determine λmax and molar extinction coefficients .
  • Stability: Conduct accelerated degradation studies under varied pH (1–12), temperature (4–40°C), and light exposure. Monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s thiol-thione tautomerism be experimentally resolved?

  • Methodology :

  • Use ¹H-¹⁵N HMBC NMR to track proton-nitrogen coupling patterns, which differ between thiol (NH) and thione (C=S) tautomers .
  • Isotopic labeling: Synthesize the compound with ³⁴S and study sulfur-centered reactivity via mass spectrometry .

Q. What strategies address contradictory bioactivity data in cell-based vs. in vivo assays?

  • Methodology :

  • Pharmacokinetic profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify discrepancies between in vitro potency and in vivo efficacy .
  • Structural analogs: Modify the morpholinylpropyl side chain to enhance membrane permeability (e.g., logP optimization via Hansch analysis) .

Q. How can computational models predict interactions with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets of kinases (e.g., CDK2, Aurora A). Validate with MM-PBSA free-energy calculations .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the thiazolidinone ring .

Q. What experimental controls are essential for reproducibility in catalytic studies?

  • Methodology :

  • Negative controls: Use structurally similar but catalytically inert analogs (e.g., replacing the thioxo group with oxo) to isolate the compound’s role .
  • Positive controls: Compare activity with known kinase inhibitors (e.g., Staurosporine) in enzyme inhibition assays .

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